2,2-二氟-2-苯基乙酸甲酯

描述

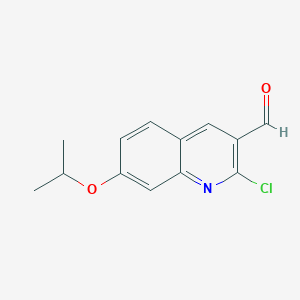

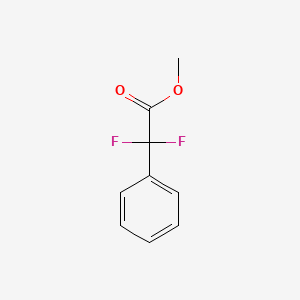

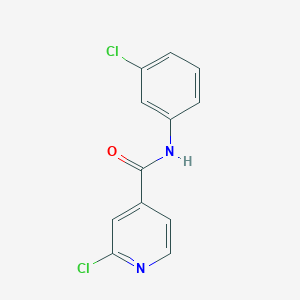

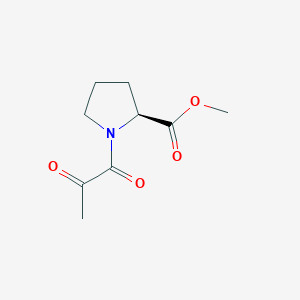

Methyl 2,2-difluoro-2-phenylacetate is a compound with the molecular formula C9H8F2O2 . It is used as a reagent in organic synthesis . It is widely used in the fields of medicine and pesticides . It can be used as a synthetic intermediate for certain drugs, such as antibacterial drugs and insecticides .

Synthesis Analysis

The synthesis of Methyl 2,2-difluoro-2-phenylacetate involves several steps. One of the synthetic routes involves the use of Methyl phenylglyoxylate (CAS#:15206-55-0) which is converted to Methyl 2,2-difluoro-2-phenylacetate (CAS#:56071-96-6) with a yield of approximately 84% . Another synthetic route involves the use of Methanol (CAS#:67-56-1) and Phenylacetyl chloride (CAS#:103-80-0) with a yield of approximately 80% .Molecular Structure Analysis

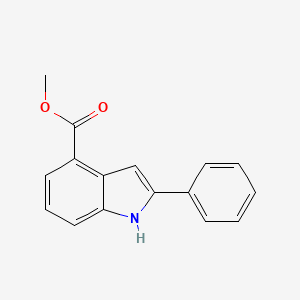

The molecular structure of Methyl 2,2-difluoro-2-phenylacetate is represented by the formula C9H8F2O2 . The exact mass of the molecule is 186.04900 .Chemical Reactions Analysis

Methyl 2,2-difluoro-2-phenylacetate is involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .科学研究应用

亲核加成反应

研究表明,使用二氟(苯硫基)甲烷和磷腈碱对羰基化合物进行宝石二氟(苯硫基)甲基化非常有用,可以高产率地得到α-宝石二氟甲基化加合物。该方法适用于不可烯醇化的醛、酮、环状酰亚胺和酸酐,显示了二氟化合物在合成具有潜在药物和农用化学品应用的复杂有机分子中的多功能性 (Punirun 等人,2014)。

电化学氟化

已经使用四丁基氟化铵实现了甲基(苯硫基)乙酸的电化学氟化,从而生产出一氟化的甲基 2-氟-2-(苯硫基)乙酸。这项研究强调了电化学方法在将氟原子引入有机化合物中的作用,这对于开发具有独特性质(例如增加的稳定性和生物活性)的材料至关重要 (Balandeh 等人,2017)。

亲电二氟(苯硫基)甲基化

使用溴二氟(苯硫基)甲烷和六氟锑酸银对烯丙基硅烷进行亲电二氟(苯硫基)甲基化展示了 α-氟碳正离子的生成和反应性。这项研究提供了对二氟(苯硫基)甲基阳离子的稳定性和反应性的见解,这对于设计有机合成中新的氟化策略很有价值 (Betterley 等人,2013)。

环境应用

对沉积物和污泥中全氟化学物质的定量测定突出了氟化合物的环境存在和影响。这项研究对于了解氟化有机分子的环境归宿以及制定减轻其潜在负面影响的策略至关重要 (Higgins 等人,2005)。

氟化合物的合成

作为羰基化合物的亲核二氟甲基化试剂,[二氟(苯硒基)甲基]-三甲基硅烷的合成和转化说明了将氟化基团并入有机分子的方法的不断发展。由于氟原子赋予的独特性质,此类化合物在药物开发和农用化学工业中具有巨大潜力 (Qin 等人,2005)。

安全和危害

Methyl 2,2-difluoro-2-phenylacetate is classified as Acute toxicity, Oral (Category 4), H302 and Eye irritation (Category 2A), H319 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands and any exposed skin thoroughly after handling .

作用机制

Target of Action

Methyl 2,2-difluoro-2-phenylacetate is a chemical compound with a molecular weight of 186.16 The primary targets of this compound are currently not well-defined in the literature

Mode of Action

The specifics of these interactions and the resulting changes at the molecular level are subjects of ongoing research .

Biochemical Pathways

The biochemical pathways affected by Methyl 2,2-difluoro-2-phenylacetate are not fully elucidated. Given its structural similarity to other phenylacetate derivatives, it might be involved in similar biochemical pathways. This is speculative and further studies are required to confirm this and to understand the downstream effects .

Pharmacokinetics

Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all areas that require further investigation .

Result of Action

As research progresses, we can expect to gain a better understanding of these effects .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .

属性

IUPAC Name |

methyl 2,2-difluoro-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-8(12)9(10,11)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHZGGBEUOYQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2-difluoro-2-phenylacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R)-2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1641921.png)

![2,2,2-trifluoro-N-(6-formylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1641954.png)